molecular formula C21H14BrClN2O B14893786 [2-(4-bromophenyl)-1H-benzimidazol-1-yl](3-chloro-4-methylphenyl)methanone

[2-(4-bromophenyl)-1H-benzimidazol-1-yl](3-chloro-4-methylphenyl)methanone

Cat. No.: B14893786
M. Wt: 425.7 g/mol
InChI Key: SOJQGDVZLVXSOU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with bromophenyl and chloromethylphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with bromophenyl and chloromethylphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to control reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds.

Scientific Research Applications

2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1H-benzimidazol-1-ylmethanone
  • 2-(4-fluorophenyl)-1H-benzimidazol-1-ylmethanone
  • 2-(4-methylphenyl)-1H-benzimidazol-1-ylmethanone

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the molecule can enhance its interactions with biological targets and improve its efficacy in various applications.

This detailed article provides a comprehensive overview of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H14BrClN2O

Molecular Weight

425.7 g/mol

IUPAC Name

[2-(4-bromophenyl)benzimidazol-1-yl]-(3-chloro-4-methylphenyl)methanone

InChI

InChI=1S/C21H14BrClN2O/c1-13-6-7-15(12-17(13)23)21(26)25-19-5-3-2-4-18(19)24-20(25)14-8-10-16(22)11-9-14/h2-12H,1H3

InChI Key

SOJQGDVZLVXSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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